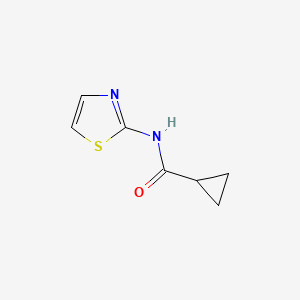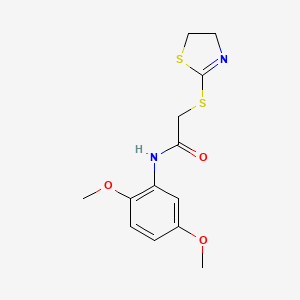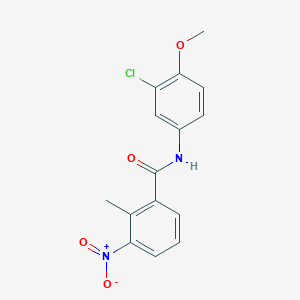![molecular formula C15H12Cl2N2O2 B5786077 N-[2-(acetylamino)phenyl]-3,4-dichlorobenzamide](/img/structure/B5786077.png)
N-[2-(acetylamino)phenyl]-3,4-dichlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(acetylamino)phenyl]-3,4-dichlorobenzamide, commonly known as ACPD, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. ACPD is a derivative of the compound N-phenylanthranilic acid and is structurally similar to the neurotransmitter glutamate.
作用机制
ACPD binds to the extracellular domain of group I mGluRs, leading to the activation of G proteins and subsequent modulation of ion channel activity. Specifically, ACPD has been shown to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which are a subtype of ionotropic glutamate receptor that play a critical role in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
ACPD has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of intracellular signaling pathways, and the induction of long-term potentiation (LTP) in the hippocampus. ACPD has also been shown to have neuroprotective effects against excitotoxicity and oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using ACPD in lab experiments is its selectivity for group I mGluRs, which allows for the specific modulation of ionotropic glutamate receptor activity. However, one limitation of ACPD is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor activation over time.
未来方向
There are many potential future directions for research involving ACPD, including the investigation of its effects on synaptic plasticity and learning and memory in vivo, the development of more stable analogs of ACPD, and the exploration of its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to elucidate the specific mechanisms by which ACPD modulates ionotropic glutamate receptor activity and to identify potential downstream targets of this modulation.
合成方法
The synthesis of ACPD involves the reaction of N-phenylanthranilic acid with acetic anhydride and phosphorus pentachloride, followed by the addition of 3,4-dichloroaniline. The resulting product is then purified through recrystallization.
科学研究应用
ACPD has been extensively used in scientific research as a tool to study the mechanisms of action of glutamate receptors. Glutamate receptors are a type of ionotropic receptor that mediate the majority of excitatory neurotransmission in the central nervous system. ACPD is a selective agonist of the group I metabotropic glutamate receptors (mGluRs), which are G protein-coupled receptors that modulate the activity of ionotropic glutamate receptors.
属性
IUPAC Name |
N-(2-acetamidophenyl)-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-9(20)18-13-4-2-3-5-14(13)19-15(21)10-6-7-11(16)12(17)8-10/h2-8H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXCMDLJJVDTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthol](/img/structure/B5786039.png)
![4-iodo-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B5786041.png)


![[2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5786062.png)
![N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5786068.png)
![4-methoxy-2-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzaldehyde](/img/structure/B5786072.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5786087.png)
![1-(2-fluorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5786092.png)
![5,5,7,7-tetramethyl-2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5786094.png)
